molecular formula C11H16O2 B6305308 (2-Ethoxy-4,5-dimethylphenyl)methanol CAS No. 2092375-78-3

(2-Ethoxy-4,5-dimethylphenyl)methanol

Cat. No.: B6305308
CAS No.: 2092375-78-3
M. Wt: 180.24 g/mol
InChI Key: HAOWZHNHCHPARZ-UHFFFAOYSA-N
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Description

(2-Ethoxy-4,5-dimethylphenyl)methanol is a phenol derivative characterized by its pungent, floral, and herbal scents. It is a colorless, water-insoluble compound commonly used as a flavor and fragrance ingredient in foods, personal care products, and household items.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4,5-dimethylphenyl)methanol typically involves the alkylation of 2,4-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4,5-dimethylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active phenols.

    Industry: Utilized in the formulation of fragrances and flavors in various consumer products.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

    2,4-Dimethylphenol: A precursor in the synthesis of (2-Ethoxy-4,5-dimethylphenyl)methanol.

    2-Ethoxyphenol: Shares the ethoxy group but lacks the dimethyl substitution.

    4,5-Dimethylphenol: Similar structure but without the ethoxy group.

Uniqueness: this compound is unique due to the presence of both ethoxy and dimethyl groups on the phenolic ring, which imparts distinct chemical and physical properties. These structural features contribute to its specific reactivity and applications in various fields.

Properties

IUPAC Name

(2-ethoxy-4,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-13-11-6-9(3)8(2)5-10(11)7-12/h5-6,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWZHNHCHPARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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